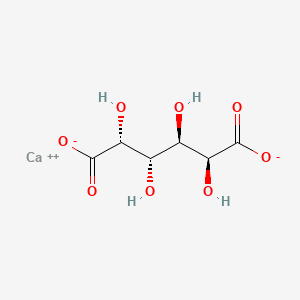

Calcium galactarate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

4696-66-6 |

|---|---|

Molecular Formula |

C6H8CaO8 |

Molecular Weight |

248.20 g/mol |

IUPAC Name |

calcium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2+,3+,4-; |

InChI Key |

UGZVNIRNPPEDHM-UEXKISHTSA-L |

Isomeric SMILES |

[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Ca+2] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2] |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Galactarate and Its Calcium Salts

Chemical Synthesis Methodologies for Galactaric Acid Precursors

The chemical synthesis of galactaric acid primarily involves the oxidation of galactose or its derivatives. The subsequent formation of its calcium salt is a straightforward acid-base reaction.

The traditional and most common method for producing galactaric acid is through the oxidation of galactose or lactose (B1674315) using nitric acid. wikipedia.org This process, however, can lead to the formation of byproducts and raises environmental concerns due to the use of a strong acid. atamankimya.com Optimized conditions for this reaction using nitric acid have been reported, requiring 5 M nitric acid at 95 °C with a galactose to HNO3 molar ratio of 1:9, and a galactose concentration of 100 g/L. researchgate.net

More environmentally benign methods have been developed using selective catalytic systems. For instance, the oxidation of D-galacturonic acid, which can be sourced from pectin-rich biowaste, to galactaric acid can be achieved with high selectivity and yield under mild conditions using a supported gold catalyst. nist.gov This reaction is typically conducted at a pH between 7 and 11 and at atmospheric pressure. nist.gov Another approach involves the electrolytic oxidation of D-galacturonate. researchgate.net

The TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical-mediated oxidation is another selective method for oxidizing primary alcohols, such as the C6 hydroxyl group of galactose, to carboxylic acids. researchgate.netnih.gov This system can be used with co-oxidants like sodium hypochlorite (B82951) and sodium bromide. researchgate.net To create a more environmentally friendly process, laccase enzymes can be used with TEMPO and oxygen as the primary oxidant, avoiding the use of halides. nih.govgoogle.com

Below is a data table summarizing various catalytic systems for the oxidation of galactose and galacturonic acid to galactaric acid.

Galactaric acid, being a dicarboxylic acid, readily undergoes reactions with bases to form salts. atamankimya.com The formation of calcium galactarate involves the reaction of galactaric acid with a calcium-containing base, such as calcium hydroxide (B78521).

A general procedure for the formation of a calcium salt of an aldonic acid (a related sugar acid) involves dissolving the acid in water and then adding an aqueous suspension of calcium hydroxide until the solution is slightly alkaline, often indicated by a phenolphthalein (B1677637) indicator turning pink. The resulting solution is then filtered and evaporated to yield the calcium salt, which can be crystallized, sometimes with the aid of an anti-solvent like methanol. nist.gov A patent for the preparation of calcium glucarate (B1238325) (a similar compound) describes reacting glucaric acid with a calcium-containing alkali to obtain the salt. google.com

The crystallization of this compound is an important step in its purification. This compound tetrahydrate (CaC6H8O8·4H2O) has been identified and its crystal structure determined. nih.gov The process of crystallization is influenced by factors such as temperature, pH, and the presence of other ions.

Advanced Structural Elucidation and Solid State Characterization of Calcium Galactarate

X-ray Diffraction Analysis of Crystalline Forms (e.g., Calcium Galactarate Tetrahydrate)

X-ray diffraction (XRD) stands as a cornerstone technique for the determination of crystalline structures. By analyzing the pattern of diffracted X-rays that have passed through a crystal, scientists can deduce the arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) offers the most detailed and unambiguous structural information for crystalline materials. uhu-ciqso.es This powerful technique requires a single, well-ordered crystal of the compound. uhu-ciqso.es

For this compound tetrahydrate (CaC₆H₈O₈·4H₂O), single-crystal X-ray diffraction studies have been instrumental in elucidating its precise atomic arrangement. iucr.org These studies revealed that this compound tetrahydrate crystallizes in the orthorhombic space group Pcan. iucr.orgcambridge.org The galactarate ion itself is centrosymmetrical. iucr.org

The coordination environment of the calcium ion has also been precisely determined. In the tetrahydrate form, the calcium ion is eight-coordinated, adopting a square antiprism geometry. iucr.org The Ca-O bond distances have been measured to be in the range of 2.400 (1) to 2.544 (1) Å. iucr.org

A perspective view of the molecular structure of this compound, as determined by single-crystal X-ray diffraction, showcases the intricate coordination of the calcium ion with the galactarate and water molecules.

Table 1: Crystallographic Data for this compound Tetrahydrate from Single-Crystal XRD

| Parameter | Value |

| Formula | CaC₆H₈O₈·4H₂O |

| Molecular Weight | 320.2 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pcan |

| a | 7.349 (1) Å |

| b | 11.632 (1) Å |

| c | 15.118 (2) Å |

| Volume | 1292.3 ų |

| Z | 4 |

| Calculated Density | 1.646 g/cm³ |

| Temperature | 293 K |

| R-factor | 0.032 |

| Data sourced from Sheldrick et al. (1989). iucr.org |

Powder X-ray Diffraction and Rietveld Refinement for Structural Parameters and Phase Identification

While single-crystal XRD provides the most detailed structural data, obtaining suitable single crystals can be challenging. Powder X-ray diffraction (PXRD) offers a valuable alternative for characterizing crystalline materials in a powdered form. researchgate.netcambridge.org PXRD is particularly useful for phase identification and for refining crystal structure parameters through a method known as Rietveld refinement. shimadzu.com

The powder diffraction pattern of this compound tetrahydrate has been reported and analyzed. cambridge.orgresearchgate.netcambridge.org This technique is crucial for identifying the compound, for instance, when it is found as a precipitate in products like white wine. cambridge.orgresearchgate.netcambridge.org

Rietveld refinement is a powerful analytical method that fits a calculated diffraction pattern to the experimental powder diffraction data. shimadzu.com This allows for the refinement of various structural parameters, including lattice parameters, atomic positions, and phase composition in a mixture. For this compound tetrahydrate, a Rietveld refinement was performed using atomic coordinates from a single-crystal study as a starting point. cambridge.orgresearchgate.netcambridge.org This refinement, which involved 55 parameters, yielded excellent agreement between the calculated and observed diffraction patterns, confirming the structural model. cambridge.orgresearchgate.netcambridge.org

Table 2: Rietveld Refinement Parameters for this compound Tetrahydrate

| Parameter | Value |

| R-Bragg (RB) | 5.97% |

| R-factor (RF) | 4.44% |

| R-pattern (Rp) | 10.39% |

| Weighted R-pattern (Rwp) | 13.43% |

| Data sourced from Barbier and Euler (2000). cambridge.orgresearchgate.netcambridge.org |

Spectroscopic Investigations for Molecular Conformation and Bonding

Spectroscopic techniques probe the interactions of electromagnetic radiation with matter, providing valuable insights into molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the chemical environment of atomic nuclei. It can be applied to samples in both solution and solid states. diamond.ac.ukgoogle.com

While specific NMR data for this compound is not extensively detailed in the provided search results, general principles of NMR spectroscopy are applicable. In a solution-state ¹H NMR spectrum of galactaric acid, signals corresponding to the protons on the carbon chain are observed. researchgate.net For solid-state NMR, techniques like Magic Angle Spinning (MAS) are employed to obtain high-resolution spectra of solid samples. copernicus.orgrsc.org ¹³C solid-state NMR has been used to study the interaction of calcium ions with other sugar-related compounds like alginates, demonstrating its potential for characterizing the binding of calcium to the galactarate molecule. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. researchgate.net The absorption or scattering of light at specific frequencies corresponds to the vibrations of chemical bonds, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy has been used to study the structure of crystalline galactaric acid and its salts, including this compound. nih.gov The FT-IR spectrum of this compound shows characteristic bands for the carboxylate (COO⁻) group, with asymmetric and symmetric stretching vibrations appearing around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. nih.gov This indicates the deprotonation of the carboxylic acid groups upon salt formation. nih.gov Studies have shown that in this compound, the two carboxylic groups coordinate with the calcium ions in a monodentate fashion. nih.gov Furthermore, comparisons of the spectra of the salt with the free acid suggest that the hydroxyl groups of the galactarate skeleton are involved in the metal-oxygen interaction. nih.gov

Raman spectroscopy can also provide valuable information about the vibrational modes of this compound. While specific Raman spectra for this compound were not found in the search results, the technique is widely used to characterize inorganic and organic compounds by identifying their unique vibrational fingerprints. irdg.orgwiley.comresearchgate.net

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Asymmetric COO⁻ stretch | ~1600 |

| Symmetric COO⁻ stretch | ~1400 |

| Data sourced from Tian et al. (2000). nih.gov |

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the solid-state properties of materials like this compound. These methods measure changes in physical properties as a function of temperature, providing critical insights into the material's thermal stability, decomposition pathways, and the nature of its hydrated forms. The primary techniques employed for such characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as it is heated at a constant rate. wikipedia.org This technique is particularly effective for determining the temperature ranges at which decomposition events occur and for quantifying the mass loss associated with each step. rigaku.com The data obtained, known as a thermogram, plots the percentage of weight loss against temperature. The derivative of this curve, the DTG curve, shows the rate of mass loss and helps to pinpoint the temperature of the most rapid decomposition. h-and-m-analytical.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference material as a function of temperature. researchgate.net DSC can detect endothermic and exothermic processes, such as dehydration, decomposition, and phase transitions, providing information on the energy changes associated with these events. intertek.com

While detailed research findings on the thermal analysis of pure this compound are not extensively available in public literature, studies on related metal galactarates, such as nickel galactarate dihydrate (NiC₆H₈O₈·2H₂O), offer valuable insights into the expected thermal behavior. The thermal decomposition of such metal salts of galactaric acid typically proceeds in distinct stages.

A study on nickel galactarate dihydrate revealed a multi-step decomposition process when analyzed by TGA and DSC. researchgate.net The initial stage involves the loss of water of hydration, followed by the decomposition of the anhydrous galactarate salt, and finally the formation of the metal oxide as the end residue. researchgate.net

The typical decomposition process observed for a metal galactarate is as follows:

Dehydration: The first weight loss, occurring at lower temperatures, corresponds to the removal of water molecules of crystallization. This is an endothermic process, visible as a peak in the DSC curve.

Decomposition of the Anhydrous Salt: Following dehydration, the organic part of the salt decomposes. This is a more complex process that may occur in one or more steps, involving the breakdown of the carbon chain and the release of volatile products like CO, CO₂, and H₂O. These decomposition steps are associated with significant weight loss in the TGA curve and distinct endothermic or exothermic peaks in the DSC curve.

Formation of Final Residue: The final stage at higher temperatures corresponds to the formation of a stable inorganic residue. In the case of this compound, this would be calcium oxide (CaO), following the decomposition of an intermediate like calcium carbonate. kolblabs.comsudarshangroup.com

The data from the thermal analysis of nickel galactarate dihydrate provides a model for the type of detailed findings that would be expected from a similar analysis of this compound. researchgate.net

Interactive Data Table: Thermal Decomposition of Nickel Galactarate Dihydrate

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) (TGA) | DSC Peak | Process |

| Dehydration | Ambient - 260 | ~10.0 | Endothermic | Loss of 2 H₂O molecules |

| Decomposition Step 1 | 260 - 350 | ~39.0 | Exothermic | Decomposition of organic moiety |

| Decomposition Step 2 | 350 - 500 | ~26.5 | Exothermic | Further decomposition to NiO |

| Final Residue | >500 | Nickel(II) oxide (NiO) |

This table is based on the reported thermal decomposition of nickel galactarate dihydrate and serves as an illustrative example. Specific values for this compound may vary.

This structured approach to thermal analysis allows for a comprehensive understanding of the solid-state properties of this compound, which is essential for its handling, processing, and application in various fields.

Biochemical Pathways and Enzymatic Transformations Involving Galactarate

Microbial Catabolism of Galactarate in Diverse Organisms (e.g., Escherichia coli, Pseudomonas aeruginosa)

The ability to utilize galactarate as a sole carbon source is well-documented in several bacterial species, most notably in Escherichia coli and Pseudomonas aeruginosa. These microorganisms have evolved sophisticated enzymatic pathways to break down galactarate into central metabolic intermediates.

In E. coli, the catabolism of D-glucarate and D-galactarate is interconnected and proceeds through a superpathway. acs.orgacs.orgnih.gov This pathway enables the bacterium to efficiently process these sugar acids. Similarly, species of Pseudomonas can metabolize galactarate and D-glucarate, converting them into intermediates of central metabolism. nih.gov The initial steps in the degradation of galactarate in both E. coli and Pseudomonas aeruginosa involve its dehydration. nih.gov

The D-glucarate and D-galactarate degradation superpathway is a central metabolic route in organisms like E. coli and Pseudomonas aeruginosa. nih.gov In E. coli, the genes encoding the enzymes for this pathway are organized into three transcriptional units. acs.orgacs.orgnih.gov

The pathway initiates with the dehydration of galactarate to 5-dehydro-4-deoxy-D-glucarate, a reaction catalyzed by galactarate dehydratase. nih.gov This intermediate is then cleaved by 2-dehydro-3-deoxy-galactarate aldolase into pyruvate (B1213749) and tartronate (B1221331) semialdehyde. nih.govnih.gov Tartronate semialdehyde is subsequently reduced to D-glycerate, which is then phosphorylated to 2-phosphoglycerate, an intermediate of glycolysis. nih.govresearchgate.net

In some Pseudomonas species, an alternative pathway exists where D-glucarate is dehydrated to 5-keto-4-deoxy-D-glucarate (KDG). nih.gov This intermediate is then further metabolized to α-ketoglutarate, a key component of the citric acid cycle. nih.gov Cell extracts of Pseudomonas grown on galactarate have been shown to convert it to 2-oxoglutarate and carbon dioxide in the presence of NAD+. nih.gov

Table 1: Key Reactions in the D-Glucarate and D-Galactarate Degradation Superpathway in E. coli

| Step | Substrate | Enzyme | Product(s) |

|---|---|---|---|

| 1 | D-Galactarate | Galactarate dehydratase (GarD) | 5-Dehydro-4-deoxy-D-glucarate |

| 2 | 5-Dehydro-4-deoxy-D-glucarate | 2-Dehydro-3-deoxy-galactarate aldolase (GarL) | Pyruvate and Tartronate semialdehyde |

| 3 | Tartronate semialdehyde | Tartronate semialdehyde reductase (GarR) | D-Glycerate |

| 4 | D-Glycerate | Glycerate kinase (GarK) | 2-Phosphoglycerate |

The catabolism of galactarate is orchestrated by a series of specialized enzymes. The primary enzymes involved are galactarate dehydratase and 2-dehydro-3-deoxy-galactarate aldolase.

Galactarate Dehydratase (GarD) belongs to the lyase family, specifically the hydro-lyases, and catalyzes the dehydration of D-galactarate to form 5-dehydro-4-deoxy-D-glucarate. wikipedia.org This enzyme is crucial for the initial step in galactarate breakdown. The reaction involves the cleavage of a carbon-oxygen bond. wikipedia.org Studies have shown that the activity of GarD is dependent on the presence of iron under reducing conditions. nih.gov

2-Dehydro-3-deoxy-galactarate aldolase (GarL) is a class II aldolase that catalyzes the reversible aldol cleavage of 2-dehydro-3-deoxy-galactarate into pyruvate and tartronate semialdehyde. nih.gov Being a class II aldolase, its catalytic mechanism is metal-dependent. nih.gov Structural and mechanistic studies suggest a novel aldolase mechanism where a phosphate (B84403) anion is involved in proton abstraction from the methyl group of pyruvate. nih.gov

Table 2: Cofactor and Metal Ion Dependencies of Key Enzymes in Galactarate Catabolism

| Enzyme | Cofactor/Metal Ion | Function |

|---|---|---|

| Galactarate dehydratase (GarD) | Fe2+ | Essential for catalytic activity under reducing conditions. nih.gov |

| 2-Dehydro-3-deoxy-galactarate aldolase (GarL) | Divalent metal cation (e.g., Mg2+) | Characteristic of class II aldolases, involved in substrate binding and catalysis. nih.gov |

| Tartronate semialdehyde reductase (GarR) | NAD(P)H | Acts as a reducing agent for the conversion of tartronate semialdehyde to D-glycerate. nih.gov |

The three-dimensional structures of several key enzymes in the galactarate degradation pathway have been elucidated, providing valuable insights into their function.

The crystal structure of Galactarate dehydratase (GarD) from E. coli has been determined at a resolution of 2.75 Å (PDB entry: 6U7L). ebi.ac.ukwwpdb.org The structure reveals a novel protein fold for an enolase. nih.govnih.gov GarD exists as a homodimer, with each monomer comprising three domains: an N-terminal β-clip fold, a dimerization domain, and a C-terminal domain with an unusual Rossmann-like fold. nih.govnih.gov A metal-binding site, occupied by Ca2+ in the crystal structure, is located in the C-terminal domain. nih.govnih.gov

The crystal structure of 2-dehydro-3-deoxy-galactarate aldolase (DDG aldolase) from E. coli has also been solved in both the presence and absence of its substrate. nih.govnih.gov The enzyme exhibits a modified (α/β)8 barrel fold. nih.gov Analysis of the active site suggests a novel catalytic mechanism for this class II aldolase. nih.gov

Identification and Characterization of Key Enzymes

Comparative Biochemistry of Hexaric Acid Metabolism Across Biological Kingdoms

While extensively studied in bacteria, the metabolism of hexaric acids like galactarate is also present in other biological kingdoms, including fungi and archaea, though the pathways can differ.

In some fungi, such as Aspergillus niger and Trichoderma reesei, D-galacturonic acid can be converted to galactaric acid. mdpi.comnih.gov Fungi often employ a reductive pathway for D-galacturonic acid catabolism, which contrasts with the oxidative pathway commonly found in bacteria like Agrobacterium tumefaciens. researchgate.net The fungal pathways can lead to the accumulation of galactaric acid. nih.gov

Comparative genomics has been a powerful tool in understanding the distribution and evolution of metabolic pathways. nih.govnih.govresearchgate.netbenagen.com While comprehensive genomic data on galactarate metabolism in archaea is less abundant, comparative analyses of archaeal genomes have revealed a conserved core of metabolic genes, suggesting the potential for diverse metabolic capabilities, including the degradation of various organic acids. nih.govresearchgate.net

Interplay between Microbial Galactarate Metabolism and Environmental Carbon Cycling

Microbial metabolism of plant-derived carbohydrates is a fundamental component of the global carbon cycle. microbenotes.com Pectin, a major component of plant cell walls, is a primary source of galacturonate and, subsequently, galactarate in nature. microbenotes.comresearchgate.net Pectin-degrading microorganisms, including various bacteria and fungi, play a crucial role in recycling this carbon source. microbenotes.comnih.gov

The enzymatic degradation of pectin releases galacturonic acid, which can then be converted to galactarate and funneled into microbial catabolic pathways. nih.govfrontiersin.org This process breaks down complex plant biomass, returning carbon to the atmosphere as CO2 through microbial respiration or incorporating it into microbial biomass. Pectinases, the enzymes responsible for pectin degradation, are considered key agents in carbon recycling. microbenotes.com The breakdown of pectin by microbes can lead to the formation of various organic acids, which can influence the local soil or gut environment. frontiersin.org Therefore, the microbial metabolism of galactarate is an integral part of the biogeochemical cycling of carbon, contributing to the decomposition of organic matter and the flow of nutrients in ecosystems.

Coordination Chemistry and Ion Sequestration Properties of Galactarate Derivatives

Chelation Mechanisms of Galactarate with Divalent Cations (e.g., Calcium, Magnesium, Zinc, Aluminum)

Galactarate sequesters divalent metal ions through the formation of chelate rings, which involves the coordination of the metal ion by multiple donor atoms within the galactarate molecule. The primary donor groups are the oxygen atoms of the two carboxylate groups and the hydroxyl groups along the carbon chain. The stability and coordination geometry of these complexes are influenced by factors such as the nature of the metal cation, pH, and the stereochemistry of the galactarate ligand.

The chelation mechanism generally involves the deprotonation of the carboxylic acid and hydroxyl groups, allowing the negatively charged oxygen atoms to coordinate with the positively charged metal ion. The resulting complex often features five- or six-membered chelate rings, which are thermodynamically stable.

Calcium (Ca²⁺): The interaction between galactarate and calcium ions is of significant interest due to the biological and industrial relevance of calcium sequestration. While the crystal structure of calcium galactarate is not readily available in the provided search results, the structure of strontium galactarate monohydrate offers valuable insights, as strontium is in the same group as calcium and exhibits similar coordination chemistry. In the case of strontium galactarate, the Sr²⁺ ion is nine-coordinated, forming bonds with oxygen atoms from both the carboxylate and hydroxyl groups of the galactarate ligand nih.gov. This suggests that calcium likely forms similar high-coordination number complexes with galactarate, utilizing multiple oxygen donor sites to form a stable chelated structure. The stability of such complexes is crucial in preventing the precipitation of insoluble calcium salts.

Magnesium (Mg²⁺): Magnesium ions also form complexes with galactarate. The coordination chemistry of magnesium with bio-relevant ligands often involves octahedral geometry, with the magnesium ion being coordinated to six donor atoms nih.govnih.govmdpi.com. In the context of galactarate, it is expected that the carboxylate and hydroxyl oxygens would participate in forming an octahedral complex with Mg²⁺. The chelation is likely to involve both inner-sphere and outer-sphere coordination, where water molecules may also be part of the coordination sphere nih.govmdpi.com.

Zinc (Zn²⁺): Zinc is known to form a variety of coordination geometries, including tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral, depending on the ligand and reaction conditions mdpi.com. With carboxylate-containing ligands, zinc can form coordination polymers with diverse structures nih.gov. The interaction of zinc with galactarate would involve the coordination of Zn²⁺ by the carboxylate and hydroxyl oxygen atoms. The flexibility of zinc's coordination sphere may lead to the formation of monomeric or polymeric zinc galactarate complexes nih.gov. For instance, studies on zinc saccharate, a stereoisomer of zinc galactarate, have shown the formation of robust 3D coordination networks researchgate.net.

Aluminum (Al³⁺): Aluminum, although a trivalent cation, is also effectively chelated by ligands with oxygen donor atoms. As a hard metal ion, Al³⁺ has a high affinity for hard donor atoms like the oxygen of carboxylates and hydroxyls nih.gov. The coordination chemistry of aluminum is often dominated by the formation of octahedral complexes. In aqueous solutions, the speciation of aluminum is pH-dependent, with the formation of various hydroxo complexes nih.gov. The chelation of Al³⁺ by galactarate would involve the displacement of water molecules from the hydrated aluminum ion and the formation of stable chelate rings with the carboxylate and hydroxyl groups.

Table 1: Coordination Characteristics of Divalent Cations with Galactarate (Inferred)

| Cation | Common Coordination Number(s) | Likely Donor Atoms from Galactarate | Expected Geometry |

| Calcium (Ca²⁺) | 7, 8, 9 | Carboxylate (O), Hydroxyl (O) | Distorted polyhedra (e.g., tricapped trigonal prism) |

| Magnesium (Mg²⁺) | 6 | Carboxylate (O), Hydroxyl (O) | Octahedral |

| Zinc (Zn²⁺) | 4, 5, 6 | Carboxylate (O), Hydroxyl (O) | Tetrahedral, Octahedral, or other geometries |

| Aluminum (Al³⁺) | 6 | Carboxylate (O), Hydroxyl (O) | Octahedral |

Influence of Oxoacid Anions on Metal Ion Sequestration by Galactarate Complexes

The metal ion sequestering ability of galactarate can be significantly enhanced by the presence of certain oxoacid anions, such as borates and silicates. This synergistic effect is attributed to the formation of more stable and complex ternary structures.

Silicate: The influence of silicate on the sequestration of metal ions by galactarate is less documented in the readily available literature. However, studies on the interaction of silica with divalent cations in the presence of organic molecules suggest that silicate can participate in the formation of complex mineral phases researchgate.net. It is plausible that silicate could interact with the metal-galactarate complex, potentially forming silicate-capped structures or influencing the aggregation and stability of the complexes. Further research is needed to fully elucidate the specific interactions between silicate and galactarate-metal complexes.

Table 2: Effect of Oxoacid Anions on Metal Sequestration by Galactarate

| Oxoacid Anion | Mechanism of Influence | Outcome |

| Borate | Formation of borate esters with galactarate's hydroxyl groups. | Enhanced stability of the metal complex and increased sequestering capacity. |

| Silicate | Potential for interaction with the metal-galactarate complex. | May influence complex stability and aggregation; specific effects require further study. |

Formation and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Galactarate

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The polytopic nature of galactarate, with its multiple coordination sites, makes it a suitable organic linker for the synthesis of MOFs and coordination polymers.

The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and galactaric acid are reacted in a suitable solvent at elevated temperatures researchgate.netresearchgate.net. The resulting structures can exhibit a wide range of topologies and porosities, depending on the coordination preferences of the metal ion and the conformation of the galactarate linker.

Formation with Divalent Cations:

Zinc: Zinc is a common metal node in the construction of MOFs due to its versatile coordination geometry mdpi.comencyclopedia.pub. The use of sugar acids like D-glucaric acid (a stereoisomer of galactaric acid) with zinc has led to the formation of robust 3D coordination networks with interesting channel structures researchgate.net. It is anticipated that galactarate would form similar porous frameworks with zinc.

Calcium: Calcium-based MOFs are gaining attention due to the low cost, low toxicity, and biocompatibility of calcium taylorfrancis.comdntb.gov.ua. The synthesis of calcium MOFs often employs solvothermal or hydrothermal techniques taylorfrancis.com. Galactarate, with its multiple carboxylate and hydroxyl groups, can act as a multidentate linker to form stable, porous calcium-based MOFs.

Characterization: The characterization of galactarate-based MOFs and coordination polymers involves a suite of analytical techniques to determine their structure, porosity, and stability.

X-ray Diffraction (XRD): Single-crystal XRD is the primary method for determining the precise three-dimensional atomic arrangement and connectivity within the framework nih.gov. Powder XRD (PXRD) is used to confirm the phase purity of the bulk material.

Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to confirm the coordination of the carboxylate groups to the metal centers by observing shifts in their characteristic vibrational frequencies.

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the framework and to identify the temperature at which the framework decomposes.

Porosity Measurement: Gas adsorption-desorption isotherms (typically with nitrogen at 77 K) are used to determine the surface area (e.g., BET surface area) and pore size distribution of the porous materials.

While specific examples of MOFs constructed solely from galactarate are not extensively detailed in the provided search results, the chemistry of related sugar acids in MOF synthesis provides a strong indication of the potential for galactarate to form a diverse range of functional porous materials.

Table 3: Characterization Techniques for Galactarate-Based MOFs and Coordination Polymers

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction (SCXRD) | Atomic structure, bond lengths, bond angles, coordination geometry, framework topology. |

| Powder X-ray Diffraction (PXRD) | Phase purity, crystallinity of the bulk sample. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of ligand coordination, presence of functional groups. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature. |

| Gas Adsorption-Desorption | Surface area, pore volume, pore size distribution. |

Computational and Theoretical Investigations of Calcium Galactarate Systems

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Stability

Molecular modeling and dynamics (MD) simulations serve as powerful tools to explore the conformational landscape and stability of molecules like calcium galactarate. While specific MD studies on this compound are not extensively documented, research on related aldaric acids and their salts provides a strong basis for understanding its likely behavior.

In the context of this compound, the divalent calcium ion would interact with the two carboxylate groups. MD simulations on similar systems, such as those involving calcium ions and carboxylated polymers, show that calcium ions can significantly influence the polymer's conformation. researchgate.net The coordination of Ca²⁺ can induce specific folds or rigidify the molecular structure. For this compound, the strong ionic interaction between the Ca²⁺ and the two terminal carboxylate groups would likely stabilize the extended conformation of the galactarate backbone.

Furthermore, studies on polyamides derived from galactaric acid have employed conformational analysis to understand the polymer's properties. uhasselt.be These studies highlight the conformational rigidity of the galactarate-derived moieties. uhasselt.be This intrinsic rigidity, stemming from the stereochemistry of the hydroxyl groups, would also be a defining feature of this compound, limiting its conformational flexibility in solution.

Interactive Table: Conformational Characteristics of Galactarate Anion in Different Salt Forms

| Salt Form | Observed Conformation | Key Structural Feature | Reference |

|---|---|---|---|

| Alkylenediammonium Galactarates | Extended | Alternating layers of anions and cations | researchgate.net |

| Disodium Galactarate | Fully extended, centrosymmetrical | Linear molecular shape | researchgate.net |

| Dipotassium Galactarate | Fully extended, centrosymmetrical | Linear molecular shape | researchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. rsdjournal.org While direct DFT studies on this compound are sparse, research on similar calcium-containing compounds and related organic acids provides a framework for its theoretical investigation.

DFT can be employed to calculate key molecular descriptors that govern reactivity. researchgate.net For this compound, these would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of atomic charges. The HOMO and LUMO energies are indicative of the molecule's ability to donate or accept electrons, respectively, and the energy gap is a measure of its chemical reactivity and kinetic stability.

Studies on other calcium-containing systems, such as calcium vanadates and Li⁺, Na⁺, Mg²⁺, and Ca²⁺ ions interacting with 2D black phosphorus, demonstrate that the presence of the Ca²⁺ ion significantly influences the electronic properties of the system. researchgate.netnih.gov For instance, the adsorption of divalent cations like Ca²⁺ can reduce the band gap of materials, suggesting an enhancement in charge transfer capabilities. nih.gov In this compound, the strong electrostatic interaction between the Ca²⁺ ion and the negatively charged oxygen atoms of the carboxylate groups would lead to a significant redistribution of electron density. This would likely lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the carboxylate carbons.

Furthermore, DFT calculations can be used to analyze vibrational spectra (infrared and Raman), providing a theoretical basis for experimental spectroscopic studies. frontiersin.org For this compound, DFT could predict the vibrational frequencies associated with the C=O, C-O, and O-H stretching modes and how they are affected by the coordination to the calcium ion. This information would be invaluable for interpreting experimental spectra and confirming the coordination environment of the calcium ion.

Interactive Table: Predicted Focus of DFT Calculations on this compound

| Property | DFT-Derived Metrics | Significance | Analogous System Studied |

|---|---|---|---|

| Electronic Reactivity | HOMO/LUMO energies, HOMO-LUMO gap | Predicts susceptibility to nucleophilic/electrophilic attack and kinetic stability. | Isoflavonoids researchgate.net |

| Charge Distribution | Partial atomic charges (e.g., Mulliken, NBO) | Identifies sites of electrostatic interaction and potential for hydrogen bonding. | 2D Black Phosphorus with Metal Ions nih.gov |

| Structural Geometry | Optimized bond lengths, bond angles, and dihedral angles | Provides the most stable 3D structure of the molecule. | Calycosin, Glycitein researchgate.net |

| Vibrational Frequencies | Calculated IR and Raman spectra | Aids in the interpretation of experimental spectroscopic data. | GO-decorated CaO quantum dots frontiersin.org |

In Silico Approaches to Enzyme-Substrate Interactions and Allosteric Regulation in Galactarate Pathways

The metabolic pathways that utilize galactarate are crucial in many microorganisms. In silico methods, such as molecular docking and computational analysis of enzyme evolution, are powerful for understanding how enzymes in these pathways recognize and process their substrates, and how they are regulated.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. osti.gov This method has been successfully applied to enzymes in the galactarate pathway. For example, in the functional assignment of an uncharacterized enzyme from Oceanobacillus iheyensis, in silico docking of a library of sugar acids into the enzyme's active site predicted that a diacid sugar, like galactarate, was a likely substrate. acs.orgnih.gov Subsequent experimental screening confirmed that the enzyme is a galactarate dehydratase. acs.orgnih.gov The crystal structure of the enzyme in complex with galactarate further elucidated the specific amino acid residues responsible for binding and catalysis. nih.gov

Computational studies are also essential for understanding allosteric regulation, where the binding of a molecule at a site other than the active site influences the enzyme's catalytic activity. nih.govnih.gov In the context of galactarate metabolism, the enzymes are often part of a complex, regulated network. For instance, the genes for the D-glucarate and D-galactarate pathways in Escherichia coli are subject to coordinate regulation. researchgate.net Computational analysis of regulatory proteins, such as DgoR which represses D-galactonate metabolism, can reveal how effector binding (like D-galactonate) induces conformational changes necessary for gene expression. researchgate.net Simulations of wild-type and mutant regulator proteins can uncover the communication pathways between the allosteric binding site and the DNA-binding domain. researchgate.net

Furthermore, the evolutionary analysis of enzyme sequences can identify conserved residues in allosteric sites, which can be targeted for rational engineering of enzyme regulation. plos.org While catalytic sites are highly conserved, allosteric sites show more evolutionary variability, allowing for the fine-tuning of metabolic pathways in different organisms. plos.org Such computational strategies can be applied to the enzymes of the galactarate pathway to understand their natural regulatory mechanisms and to engineer them for biotechnological applications.

Interactive Table: In Silico Studies of the Galactarate Pathway

| Computational Method | Enzyme/System Studied | Key Findings | Reference |

|---|---|---|---|

| In Silico Docking | Galactarate Dehydratase (from O. iheyensis) | Predicted galactarate as a substrate, which was experimentally confirmed. | acs.orgnih.gov |

| Molecular Dynamics Simulations | DgoR transcriptional repressor | Revealed mechanisms of allosteric communication upon D-galactonate binding. | researchgate.net |

| Sequence Evolution Analysis | General enzyme allosteric sites | Allosteric sites are more evolutionarily variable than catalytic sites, allowing for rational engineering. | plos.org |

Advanced Analytical Methodologies for the Characterization and Quantification of Calcium Galactarate

Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC)

Chromatographic methods are fundamental for the separation and purity assessment of calcium galactarate, often by analyzing its anionic component, galactaric acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile tool for the analysis of non-volatile organic acids like galactaric acid. The separation is typically achieved on reverse-phase or mixed-mode columns. For instance, a method for the simultaneous determination of various organic acids has been developed using an Acclaim® OA column with a mobile phase of 200 mM sodium sulfate (B86663) aqueous solution adjusted to a pH of 2.67 with methanosulfonic acid, allowing for detection via a UV-DAD detector at 210 nm. mdpi.com Another approach utilizes a mixed-mode LC column, the Atlantis PREMIER BEH C18 AX, which contains both C18 groups and tertiary alkylamine moieties, offering enhanced retention and resolution for organic acids. lcms.czwaters.com The mobile phase composition, including organic solvent content, buffer concentration, and pH, significantly impacts the retention and selectivity of the separation. lcms.czwaters.com

Interactive Data Table: HPLC Methods for Galactaric Acid (or related organic acids) Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Acclaim® OA, 5 µm, 4.0 × 250 mm | Agilent Zorbax SB-Aq | Kromasil C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | 200 mM Na2SO4, 0.55 mL/L methanosulfonic acid (pH 2.67) | 20 mmol L-1 phosphoric acid (pH 2.0) with 0-10% acetonitrile | Methanol (A) and 0.01 mol L-1 monopotassium phosphate (B84403) (B, pH 2.50) |

| Flow Rate | 0.3 - 0.5 mL/min | 1.0 mL/min | Not Specified |

| Detection | UV-DAD at 210 nm | UV at 210 nm | Not Specified |

| Temperature | 30 °C | Not Specified | Not Specified |

| Reference | mdpi.com | ub.edu | researchgate.net |

Gas Chromatography (GC) is employed for the analysis of volatile compounds or those that can be made volatile through derivatization. nih.govepa.govdoi.org For non-volatile compounds like galactaric acid, a derivatization step is essential. sigmaaldrich.com A common procedure involves trimethylsilylation, where hydroxyl and carboxyl groups react with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), to form more volatile TMS-ethers and esters. sigmaaldrich.com Another approach is the conversion of the acid to its corresponding alditol acetate (B1210297) by reduction and subsequent acetylation, which can then be analyzed by GC. nih.gov A two-step derivatization using O-ethyl hydroxylamine (B1172632) and a silylating agent can be used to create silylated oximes for GC-MS analysis. nih.gov

Interactive Data Table: GC Derivatization and Analysis of Aldaric Acids

| Parameter | Method 1 (Alditol Acetates) | Method 2 (Silylated Oximes) |

| Derivatization Steps | 1. Reduction with NaBH4 to alditols. 2. Acetylation with acetic anhydride. | 1. Reaction with O-ethyl hydroxylamine. 2. Silylation with N-/O-bistrifluoroacetamide. |

| Derivatives Formed | Alditol acetates | Silylated oximes |

| Separation Column | Not Specified | SE-52 column |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Flame Ionization Detector (FID) and Mass Spectrometry (MS) |

| Key Application | Analysis of aldose and uronic acid constituents of plant cell wall polysaccharides. nih.gov | Unambiguous identification and separation of aldoses, ketoses, alditols, and aldonic acids. nih.gov |

| Reference | nih.gov | nih.gov |

Spectrometric Techniques for Elemental Analysis (e.g., ICP-AES, AAS)

To confirm the identity and purity of this compound, it is crucial to determine its elemental composition, specifically the calcium content. Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Atomic Absorption Spectroscopy (AAS) are powerful techniques for this purpose.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) , also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a highly sensitive method for determining the elemental composition of a sample. lgcstandards.commdpi.com For the analysis of calcium in this compound, the sample is typically digested in an acid, such as nitric acid, to bring the calcium into solution. epa.gov The solution is then introduced into an argon plasma, which excites the calcium atoms. As the excited atoms return to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the calcium concentration. researchgate.net

Interactive Data Table: ICP-AES Parameters for Calcium Analysis

| Parameter | Setting 1 | Setting 2 |

| Sample Preparation | Dry ashing followed by dissolution in 1N HCl. | Microwave digestion with HNO3 or Lefort aqua regia. nih.gov |

| Plasma Gas | Argon | Argon |

| RF Power | Not Specified | 1,550 W |

| Recommended Wavelength (Ca) | 317.933 nm epa.gov | 317.9 nm nih.gov |

| Internal Standard | Yttrium (2 µg/mL) | Scandium (5 mg/L) or Caesium (1%) oiv.int |

| Calibration Range | 0.5 - 10 mg/kg nih.gov | Not Specified |

| Reference | epa.gov | nih.govoiv.int |

Atomic Absorption Spectroscopy (AAS) is another well-established technique for quantifying the concentration of specific elements, such as calcium, in a sample. nih.govresearchgate.net In flame AAS, a solution of the sample is aspirated into a flame, which atomizes the elements. epa.govucsb.edu A light beam from a hollow cathode lamp containing calcium is passed through the flame. The calcium atoms in the flame absorb this light at a characteristic wavelength, and the amount of light absorbed is directly proportional to the concentration of calcium in the sample. epa.govredalyc.org

Interactive Data Table: AAS Parameters for Calcium Determination

| Parameter | Typical Setting |

| Sample Preparation | Dissolution in dilute HCl or HNO3. epa.gov |

| Atomization Source | Acetylene-air flame. |

| Light Source | Calcium hollow cathode lamp. |

| Wavelength (Ca) | 422.7 nm |

| Interference Suppressant | Lanthanum solution (e.g., 2.5% m/v) to mitigate phosphate interference. redalyc.org |

| Calibration Method | Standard calibration curve or standard addition method. researchgate.net |

| Reference | epa.govredalyc.orgresearchgate.net |

Isotopic Analysis for Tracing Metabolic Fates and Origins in in vitro or model systems

Isotopic analysis, using stable isotopes like carbon-13 (¹³C), is a powerful tool for tracing the metabolic fate of this compound in in vitro or model systems. frontiersin.orgcreative-proteomics.com By using galactaric acid labeled with ¹³C, researchers can follow its conversion through various metabolic pathways.

The synthesis of isotopically labeled galactaric acid can be achieved through chemical or biological methods. For example, ¹³C-labeled D-galactose can be oxidized using nitric acid to produce ¹³C-labeled galactaric acid (mucic acid). ucsb.edu This labeled compound can then be introduced into an in vitro system, such as a cell culture or an enzymatic assay.

As the labeled galactaric acid is metabolized, the ¹³C atoms are incorporated into downstream metabolites. These labeled metabolites can be detected and identified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. doi.orgfrontiersin.org This allows for the elucidation of metabolic pathways, the identification of novel metabolites, and the quantification of metabolic fluxes. frontiersin.orgcreative-proteomics.com For instance, in studies of the galactarate/glucarate (B1238325) pathway in bacteria, labeled substrates can help identify key intermediates like 5-keto-4-deoxy-D-glucarate (5-KDG). nih.gov

Interactive Data Table: Isotopic Analysis for Metabolic Tracing of Galactarate

| Parameter | Description |

| Isotopic Label | Stable isotope, typically ¹³C. |

| Labeled Precursor | ¹³C-labeled D-galactose or galactaric acid. ucsb.edu |

| Synthesis of Labeled Precursor | Oxidation of ¹³C D-galactose with nitric acid. ucsb.edu |

| In Vitro System | Cell cultures (e.g., bacterial, fungal), enzyme assays. d-nb.info |

| Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. doi.orgfrontiersin.org |

| Application | Elucidation of metabolic pathways, identification of intermediates (e.g., 5-KDG), metabolic flux analysis. nih.govfrontiersin.org |

| Reference | nih.govdoi.orgucsb.edufrontiersin.orgd-nb.info |

Electrophoretic Methods for Biochemical Pathway Intermediates

Capillary electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of charged species like organic acids and their phosphorylated or derivatized intermediates in biochemical pathways. vtt.finih.gov This makes it an invaluable tool for studying the metabolism of galactarate.

In the context of galactarate metabolism, CE can be used to separate and quantify galactaric acid and its various intermediates, such as 3-deoxy-2-keto-hexarate and α-ketoglutarate. thermofisher.comasm.org The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. vtt.fi

Different detection methods can be coupled with CE, including direct or indirect UV detection. For example, a study on the separation of sugar acids utilized indirect UV detection with electrolytes like β-resorcylic acid. For the analysis of intermediates in bioprocesses, online CE can provide real-time monitoring of carboxylic acid production. vtt.fi Coupling CE with mass spectrometry (CE-MS) provides even greater specificity and sensitivity for the identification and quantification of metabolites in complex biological samples. researchgate.net

Interactive Data Table: Capillary Electrophoresis for Galactarate Pathway Intermediates

| Parameter | Method 1 | Method 2 |

| Technique | Capillary Zone Electrophoresis (CZE) | Capillary Electrophoresis-Mass Spectrometry (CE-MS) |

| Analytes | Sugar acids (e.g., galacturonic acid, gluconic acid) | Polar and charged metabolites (e.g., amino acids, organic acids) |

| Separation Principle | Based on charge-to-hydrodynamic radius ratio. | Based on charge-to-hydrodynamic radius ratio, with mass-based detection. |

| Background Electrolyte | 5 mM β-resorcylic acid, 1 mM TTAOH (pH 3.0) | Ammonium (B1175870) bicarbonate or other volatile buffers. |

| Detection | Indirect UV at 214 nm | Time-of-Flight Mass Spectrometry (TOF-MS) |

| Application | Separation of sugar acids in must and wine. | Metabolomic profiling of biological samples. researchgate.net |

| Reference | researchgate.net |

Research Applications and Emerging Perspectives in Advanced Materials and Bioconversion

Galactarate as a Precursor for Bio-based Polymers and Chemical Intermediates

Galactaric acid, of which calcium galactarate is a salt, is a strategic starting material for producing a variety of valuable chemicals that are traditionally derived from petroleum. core.ac.uknih.gov Its potential to replace fossil fuel-based feedstocks in the synthesis of widely used polymers and chemical intermediates is a major focus of current research.

Adipic Acid: Adipic acid is a crucial monomer for the production of Nylon-6,6, a major engineering thermoplastic. Traditionally, adipic acid is produced from fossil fuels. Research has demonstrated a viable bio-based route starting from galactaric acid. This process typically involves a deoxydehydration (DODH) reaction to form muconic acid, which is then hydrogenated to adipic acid. rsc.orgdntb.gov.uaresearchgate.net For instance, an oxorhenium-complex has been effectively used to catalyze the DODH step, followed by a Pt/C-catalyzed hydrogenation, achieving high selectivity for the final product. rsc.orgresearchgate.net This combined biological and chemical catalysis approach opens a pathway for producing "green" nylon from renewable resources. rsc.org

Furan Dicarboxylic Acid (FDCA): 2,5-Furandicarboxylic acid (FDCA) is considered a key bio-based alternative to terephthalic acid, a monomer used to produce polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govacs.org FDCA can be polymerized to create polyethylene furanoate (PEF), a bio-based polyester (B1180765) with superior barrier properties compared to PET. frontiersin.org The conversion of galactaric acid to FDCA involves cyclization and dehydration reactions. acs.org While early methods using strong acids like H₂SO₄ or HBr reported moderate yields of around 50%, recent advancements have focused on more efficient and sustainable catalytic systems. nih.gov Studies have explored the use of solid acid catalysts and ionic liquids to improve reaction efficiency and product isolation. acs.orgfrontiersin.org The synthesis of FDCA esters, such as dimethyl or dibutyl esters, from galactarate is also an attractive strategy as it simplifies purification and subsequent polymerization processes. nih.govfrontiersin.orgmdpi.com

Pyrroles: Pyrroles are important heterocyclic compounds found in many biological systems and used in the synthesis of pharmaceuticals and materials. researchgate.net Galactaric acid can serve as a precursor for N-substituted pyrrole (B145914) carboxylic acid derivatives. The process involves the formation of 1,4-dicarbonyl intermediates from galactaric acid, which then react with primary amines in a manner similar to the Paal-Knorr synthesis. core.ac.ukresearchgate.net The dry distillation of ammonium (B1175870) galactarate (ammonium mucate) has also been shown to yield pyrrole, alongside carbon dioxide and ammonia. dntb.gov.uanih.gov This route provides a bio-based pathway to functionalized pyrroles, which are valuable in fine chemical and polymer industries. core.ac.uk

Other Bio-based Polymers: The hydroxyl groups on the galactarate backbone allow for the creation of functionalized polymers. For example, the polymerization of diethyl galactarate with hexamethylenediamine (B150038) has been shown to produce a hydroxylated analog of nylon-6,6. nih.gov Furthermore, biocatalyzed polycondensation of galactaric acid using enzymes like lipase (B570770) can yield fully bio-based polyesters with free hydroxyl groups, which can be used for further functionalization, such as crosslinking for coating materials. whiterose.ac.ukvtt.fi These approaches avoid the need for complex protection chemistry often required in traditional polyester synthesis. vtt.fi

Table 1: Key Chemical Intermediates Derived from Galactarate

| Precursor | Target Intermediate | Key Reaction Types | Potential Application |

|---|---|---|---|

| Galactaric Acid | Adipic Acid | Deoxydehydration, Hydrogenation | Nylon-6,6 production |

| Galactaric Acid | 2,5-Furandicarboxylic Acid (FDCA) | Cyclization, Dehydration | Polyethylene Furanoate (PEF) for packaging |

| Galactaric Acid | Pyrrole Derivatives | Amine condensation (Paal-Knorr type) | Pharmaceuticals, Specialty Polymers |

| Galactarate Esters | Hydroxylated Polyamides | Polycondensation | Functional engineering plastics |

| Galactaric Acid | Functional Polyesters | Enzymatic Polycondensation | Coatings, Functional Materials |

Catalytic Applications of Galactarate-derived Materials or Complexes

Beyond being a substrate for catalytic conversion, galactarate itself can be used as a building block to create novel catalytic materials. The specific arrangement of carboxylate and hydroxyl groups in the galactarate molecule makes it an excellent ligand for coordinating with metal ions, leading to the formation of structured materials with catalytic properties.

Metal-Organic Frameworks (MOFs): Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netmdpi.com Galactaric acid has been used as an organic linker to synthesize MOFs. For example, a terbium-galactarate MOF has been synthesized, demonstrating how the galactarate molecule can be incorporated into these highly structured materials. researchgate.net MOFs are known for their high surface area and tunable porosity, which are desirable characteristics for heterogeneous catalysts. researchgate.netmdpi.com The open metal sites and functional organic linkers within MOFs can act as catalytic centers for a variety of chemical reactions. rsc.org While the catalytic applications of galactarate-based MOFs are still an emerging area, the principle of using sugar-derived acids to create catalytically active frameworks is well-established. mdpi.comrsc.org

Precursors for Nanocrystalline Catalysts: Galactarate salts can serve as precursors for the synthesis of nanocrystalline metal oxide catalysts. A study demonstrated the preparation of nanocrystalline nickel(II) oxide (NiO) with a unique coral-like structure through the thermal decomposition of a nickel galactarate dihydrate precursor. researchgate.net The resulting NiO material exhibited high activity as a catalyst for the production of methyl ethyl ketone (MEK) from 2-butanol (B46777). researchgate.net This synthesis method highlights how the galactarate component can act as a template or scaffold during thermal decomposition, influencing the morphology and, consequently, the catalytic performance of the final metal oxide.

Table 2: Catalytic Materials Derived from Galactarate

| Galactarate-Derived Material | Synthesis Method | Resulting Catalyst | Catalytic Application |

|---|---|---|---|

| Nickel Galactarate Dihydrate | Thermal Decomposition | Nanocrystalline NiO | Dehydrogenation of 2-butanol to MEK |

| Terbium-Galactarate Complex | Solvothermal Synthesis | Terbium-based MOF | Potential for various catalytic reactions |

Role of Galactarate in Engineered Biological Systems for Industrial Bioproducts and Bioremediation

Metabolic engineering of microorganisms offers a powerful route to convert renewable feedstocks into valuable chemicals. nih.govnih.gov Galactarate and its metabolic pathway are increasingly becoming targets for engineering biological systems for the production of industrial bioproducts.

Production of Galactarate: The primary feedstock for galactarate is D-galacturonic acid, the main component of pectin. nih.gov While chemical oxidation can convert galacturonic acid to galactarate, biotechnological routes are being developed using engineered microbes. whiterose.ac.uk In many fungi, such as Aspergillus niger and Hypocrea jecorina (Trichoderma reesei), the natural pathway for D-galacturonate catabolism is reductive. By deleting the gene for the first enzyme in this pathway (D-galacturonate reductase) and introducing a bacterial gene for a D-galacturonate dehydrogenase, these fungi can be reprogrammed to efficiently oxidize D-galacturonate to galactarate with high yields. nih.gov

Conversion of Galactarate to Other Bioproducts: Once produced, the galactarate pathway within engineered microbes can be extended to synthesize other valuable chemicals. For instance, researchers have engineered Escherichia coli to produce D-glyceric acid from D-galacturonate. mit.edu This was achieved by introducing two exogenous enzymes that convert D-galacturonate to an intermediate, which then enters the endogenous galactarate degradation pathway to be converted into the final product. mit.edu Similarly, the D-galacturonate pathway in Aspergillus niger has been engineered to produce L-ascorbic acid (Vitamin C). This involved disrupting the native pathway and introducing genes from the plant L-ascorbic acid biosynthetic pathway. nih.gov These examples demonstrate that the galactarate metabolic network serves as a valuable and engineerable chassis for producing a range of industrial bioproducts.

Bioremediation Potential: Many microorganisms capable of degrading complex plant materials, such as Pseudomonas species, possess natural pathways for galactarate catabolism. nih.gov These organisms are often studied for their bioremediation capabilities, as they can break down a wide range of environmental pollutants. mdpi.comfrontiersin.org While the direct use of galactarate to remediate other pollutants is not a primary application, the study and engineering of the galactarate metabolic pathway in robust environmental bacteria are crucial. Understanding how these organisms process sugar acids is part of the broader effort to engineer microbes for more efficient bioremediation and the conversion of complex biomass waste into value-added products, contributing to a circular bioeconomy. mdpi.comfrontiersin.org

Future Trajectories and Unexplored Research Frontiers for Calcium Galactarate

Elucidation of Novel Metabolic Pathways in Underexplored Microbial Species

The metabolism of galactarate is widespread in the microbial world, yet our understanding is largely based on a few model organisms like Escherichia coli. nih.gov A significant frontier in calcium galactarate research lies in exploring its metabolic pathways in a broader range of microbial species, particularly those that are currently underexplored.

The known bacterial pathway for galactarate catabolism, often referred to as the gud/gar pathway, involves the conversion of galactarate into key intermediates of central metabolism, such as pyruvate (B1213749) and 2-phosphoglycerate. researchgate.net This pathway is initiated by the enzyme galactarate dehydratase (GarD), which catalyzes the dehydration of galactarate. nih.govresearchgate.net While this pathway is well-characterized in some bacteria, systematic bioinformatic analyses suggest that numerous other gut microbes possess the genetic machinery for metabolizing oxidized sugars like galactarate, hinting at the existence of divergent and potentially novel enzymatic pathways. researchgate.net

Future research should focus on identifying and characterizing these alternative metabolic routes. For instance, some bacteria may utilize different enzymes or even entirely different chemical steps to break down galactarate. The discovery of a novel L-fuconate dehydratase with a unique heterodimeric structure in Paraburkholderia mimosarum suggests that the UxaA/GarD protein family, to which galactarate dehydratase belongs, is functionally diverse. oup.comoup.com This opens the possibility of discovering new enzymes with unique specificities and mechanisms for galactarate metabolism in other microbial species.

Moreover, the context of microbial communities adds another layer of complexity. In environments like the gut microbiome, the metabolic activities of different species are interconnected. frontiersin.org Investigating how this compound is metabolized within these complex communities could reveal novel symbiotic or competitive interactions centered around this compound. For example, the breakdown of galactarate by one species could produce intermediates that are then utilized by another, creating intricate metabolic networks.

Table 1: Key Genes and Enzymes in the Known E. coli Galactarate/Glucarate (B1238325) Pathway

| Gene | Enzyme | Function |

| garP | Galactarate permease | Imports galactarate into the cell. researchgate.net |

| garD | Galactarate dehydratase | Converts galactarate to 5-keto-4-deoxy-D-glucarate (5-KDG). nih.govresearchgate.net |

| garL | 5-KDG aldolase | Splits 5-KDG into pyruvate and tartronate (B1221331) semialdehyde (TSA). researchgate.net |

| garR | TSA dehydrogenase | Converts TSA to glycerate. researchgate.net |

| garK | Glycerate kinase | Phosphorylates glycerate to produce 2-phosphoglycerate. researchgate.net |

Development of Advanced Analytical Platforms for In Situ Monitoring

To fully understand the dynamics of this compound metabolism and its interactions in biological and chemical systems, the development of advanced analytical platforms for in situ monitoring is crucial. Current methods often rely on sample collection and subsequent offline analysis, which may not capture the transient and dynamic nature of metabolic processes.

In situ spectroscopy techniques, such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy, offer promising avenues for the real-time monitoring of chemical reactions. spectroscopyonline.com These techniques could be adapted to track the concentration of this compound and its metabolic products within a bioreactor or a microbial culture without the need for sample withdrawal. spectroscopyonline.com For instance, Fourier-transform infrared (FT-IR) spectroscopy has been used to study the coordination of metal ions, like strontium, with the galactarate ion, demonstrating its potential for probing the molecular environment of this compound. capes.gov.br

Another area for development is the use of biosensors. Genetically encoded biosensors, which are engineered proteins that change their fluorescence or other optical properties in response to a specific molecule, could be designed to detect galactarate. This would allow for the visualization of galactarate concentrations within living cells or microbial communities, providing unprecedented spatial and temporal resolution.

Furthermore, untargeted metabolomics approaches, which aim to measure a wide range of small molecules in a sample, can provide a comprehensive snapshot of the metabolic state. mdpi.com Combining in situ sampling techniques with high-resolution mass spectrometry could enable the dynamic monitoring of the entire metabolic network associated with this compound utilization. mdpi.com

Table 2: Potential In Situ Monitoring Techniques for this compound

| Technique | Principle | Potential Application |

| Mid-Infrared (IR) Spectroscopy | Measures the absorption of infrared light by molecular vibrations. spectroscopyonline.com | Real-time monitoring of galactarate and its metabolites in solution. |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. spectroscopyonline.com | Non-invasive monitoring of galactarate concentrations in complex media. |

| Genetically Encoded Biosensors | Engineered proteins that signal the presence of a target molecule. | Visualization of intracellular and intercellular galactarate dynamics. |

| High-Resolution Mass Spectrometry | Precisely measures the mass-to-charge ratio of ions. mdpi.com | Dynamic profiling of the metabolome during galactarate metabolism. |

Mechanistic Insights into Complex Chemical and Biological Interactions at the Molecular Level (excluding clinical outcomes)

A deeper understanding of the molecular interactions of this compound is fundamental to elucidating its role in various systems. This includes its interactions with enzymes, other small molecules, and mineral surfaces.

At the enzymatic level, the crystal structure of galactarate dehydratase (GarD) from E. coli has revealed a novel protein fold and a potential metal-binding site. nih.govrcsb.org While the enzyme's activity is iron-dependent, the crystal structure showed a calcium ion coordinated by several amino acid residues. researchgate.netrcsb.org Future research using techniques like X-ray crystallography and cryo-electron microscopy can further clarify the precise role of calcium and other metal ions in the catalytic mechanism of GarD and other enzymes involved in galactarate metabolism. Molecular dynamics simulations can provide insights into the conformational changes that occur during substrate binding and catalysis. researchgate.netnih.govnih.gov

The interaction of this compound with mineral surfaces is another important area of research, particularly in the context of biomineralization. Bacteria can induce the precipitation of calcium carbonate through various metabolic activities that increase local pH and dissolved inorganic carbon. mdpi.comfrontiersin.orgfrontiersin.org The presence of organic molecules like galactarate can influence the nucleation and growth of calcium carbonate crystals. Understanding how the carboxyl and hydroxyl groups of the galactarate ion interact with calcium ions at the mineral-water interface can provide insights into the mechanisms of microbial calcification. capes.gov.br

Noncovalent interactions, such as ion-dipole interactions and hydrogen bonding, govern the behavior of this compound in solution and its association with other molecules. gatech.edu The calcium ion can interact with the negatively charged carboxylate groups and the polar hydroxyl groups of the galactarate molecule. capes.gov.br These interactions influence its solubility, conformation, and ability to participate in chemical reactions. Detailed spectroscopic and computational studies can provide a more quantitative understanding of these fundamental interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.